molecular formula C14H20N2O B14209053 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole CAS No. 824427-49-8

1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole

Cat. No.: B14209053
CAS No.: 824427-49-8
M. Wt: 232.32 g/mol
InChI Key: JPMZTFGXCRQUOV-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutylamine and 5-methoxy-1h-benzimidazole.

    Reaction Conditions: The reaction involves the alkylation of 5-methoxy-1h-benzimidazole with 3,3-dimethylbutylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Industrial Production: For large-scale production, the reaction can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is typically heated to 80-100°C and stirred for several hours to complete the reaction.

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways. For example, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt the replication process, leading to cell death. This makes it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

1-(3,3-Dimethylbutyl)-5-methoxy-1h-benzimidazole can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea and 1-Methoxy-3,3-dimethylbutane share structural similarities.

    Uniqueness: The presence of the 5-methoxy group and the specific substitution pattern on the benzimidazole ring confer unique chemical and biological properties to this compound, distinguishing it from other compounds in the same family.

Properties

CAS No.

824427-49-8

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-5-methoxybenzimidazole

InChI

InChI=1S/C14H20N2O/c1-14(2,3)7-8-16-10-15-12-9-11(17-4)5-6-13(12)16/h5-6,9-10H,7-8H2,1-4H3

InChI Key

JPMZTFGXCRQUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=NC2=C1C=CC(=C2)OC

Origin of Product

United States

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